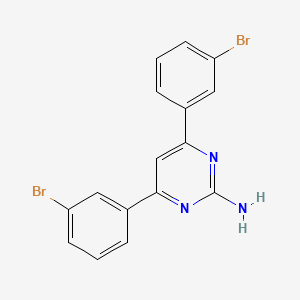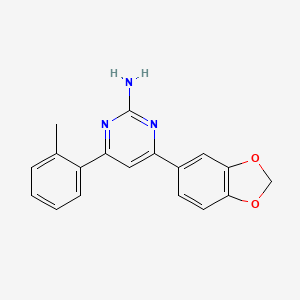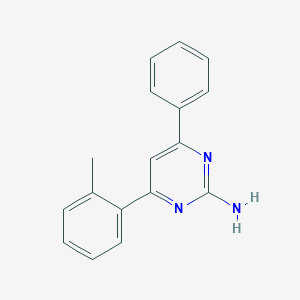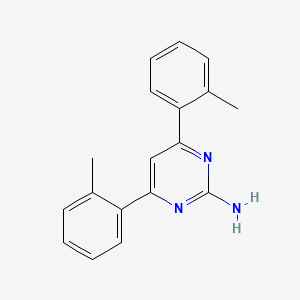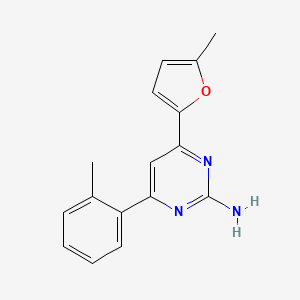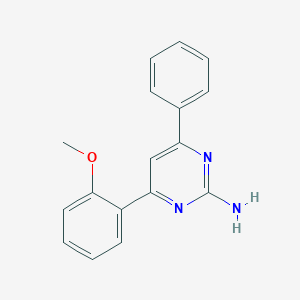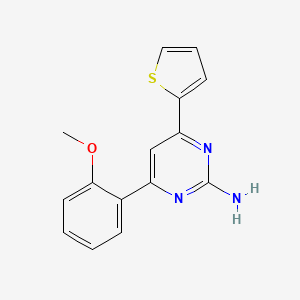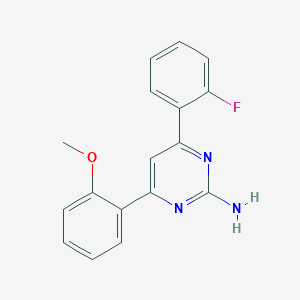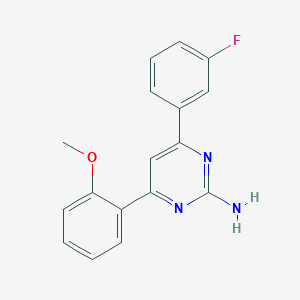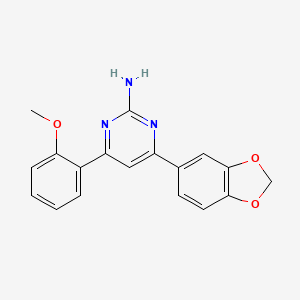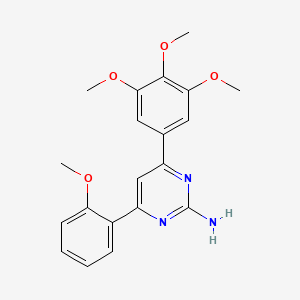
4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine, also known as 4-MMPP, is an organic compound belonging to the class of pyrimidines. It is a heterocyclic aromatic compound, meaning it contains both a single and multiple bonds in its ring structure. It has been used in a variety of scientific research applications, including drug design, medicinal chemistry, and chemical synthesis.
科学的研究の応用
4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used in the design of novel drugs, as it has a unique structure that can be modified to fit the desired therapeutic effect. It has been used in medicinal chemistry, as it has been found to have a variety of biological activities that can be exploited for medicinal purposes. It has also been used in chemical synthesis, as it can be used as a building block for the synthesis of a variety of compounds.
作用機序
The exact mechanism of action of 4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed to interact with various receptors in the body, such as the serotonin receptor, which is involved in the regulation of mood and behavior. It is also believed to interact with the dopamine receptor, which is involved in the regulation of reward and pleasure.
Biochemical and Physiological Effects
4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine has been found to have a variety of biochemical and physiological effects. It has been found to have a stimulant effect, as it has been found to increase alertness and focus. It has also been found to have an anxiolytic effect, as it has been found to reduce anxiety and promote relaxation. Additionally, it has been found to have an antidepressant effect, as it has been found to reduce depressive symptoms.
実験室実験の利点と制限
4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine has a variety of advantages for use in lab experiments. It is easy to synthesize, as it can be synthesized using a variety of methods. It is also relatively stable, which makes it suitable for use in a variety of experiments. Additionally, it is relatively non-toxic, which makes it safe to handle in the lab. However, it can be difficult to obtain in large quantities, which can limit its use in some experiments.
将来の方向性
There are a variety of potential future directions for 4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine research. One potential direction is to further explore its mechanism of action, as this could lead to the development of new therapeutic agents. Another potential direction is to explore its use in drug design, as this could lead to the development of novel drugs with improved efficacy and safety. Additionally, further research could be done to explore its use in chemical synthesis, as this could lead to the synthesis of a variety of new compounds. Finally, further research could be done to explore its biochemical and physiological effects, as this could lead to the development of new treatments for a variety of conditions.
合成法
4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine can be synthesized by a variety of methods. One of the most common methods is the Pd-catalyzed cross-coupling reaction. This method involves the use of palladium-catalyzed cross-coupling of aryl halides with aryl Grignard reagents. This method has been shown to produce 4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine in high yields with excellent selectivity. Other methods of synthesis include the use of the Biginelli reaction, which involves the condensation of aryl aldehydes, urea, and ethyl acetoacetate. This reaction has been used to synthesize a variety of 4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine derivatives.
特性
IUPAC Name |
4-(2-methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12-6-5-7-13(10-12)15-11-16(21-18(19)20-15)14-8-3-4-9-17(14)22-2/h3-11H,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQXGVRPLHAJPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


